molecular formula C11H14N2O3 B1617796 N,N-Diethyl-4-nitrobenzamide CAS No. 5323-47-7

N,N-Diethyl-4-nitrobenzamide

Cat. No.: B1617796
CAS No.: 5323-47-7
M. Wt: 222.24 g/mol
InChI Key: JLZWKZDHHREXTA-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-nitrobenzamide is an organic compound with the molecular formula C11H14N2O3. It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups, and the benzene ring is substituted with a nitro group at the para position. This compound is known for its applications in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-4-nitrobenzamide can be synthesized through the nitration of N,N-diethylbenzamide. The nitration process involves the introduction of a nitro group into the benzene ring. This can be achieved by treating N,N-diethylbenzamide with a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction is typically carried out under controlled conditions to ensure the selective nitration at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through crystallization or distillation to obtain the desired purity level.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group into an amino group, forming N,N-diethyl-4-aminobenzamide. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron and hydrochloric acid.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Reduction: N,N-diethyl-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its nitro group can be transformed into other functional groups, making it a versatile building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives. These compounds are being evaluated for their ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-nitrobenzamide and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives with an amino group may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

    N,N-Diethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N,N-Dimethyl-4-nitrobenzamide: Similar structure but with methyl groups instead of ethyl groups, leading to differences in reactivity and physical properties.

    N,N-Diethyl-4-aminobenzamide: The reduced form of N,N-Diethyl-4-nitrobenzamide, with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both ethyl groups and a nitro group, which confer specific reactivity and properties. The nitro group makes it a useful intermediate for further chemical transformations, while the ethyl groups influence its solubility and stability.

Properties

IUPAC Name

N,N-diethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZWKZDHHREXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277534
Record name N,N-DIETHYL-4-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-47-7
Record name N,N-DIETHYL-4-NITROBENZAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-DIETHYL-4-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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